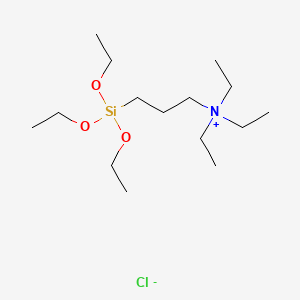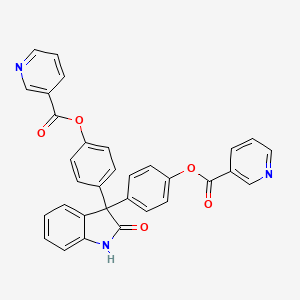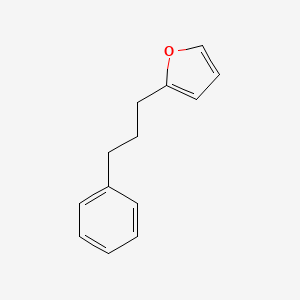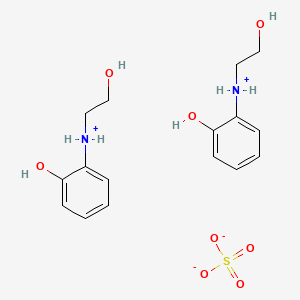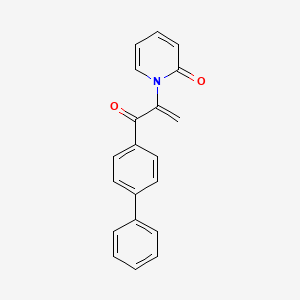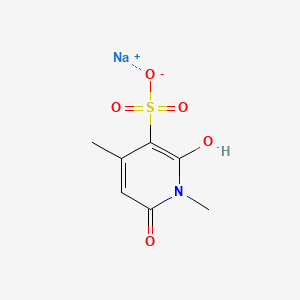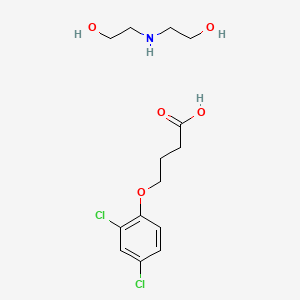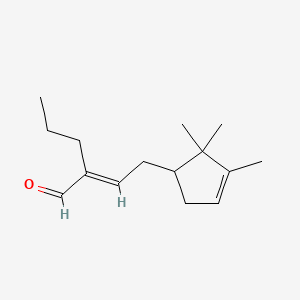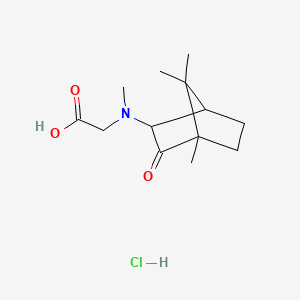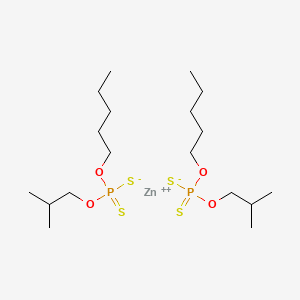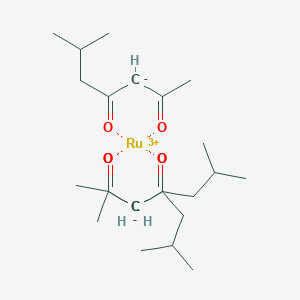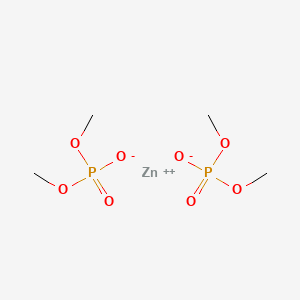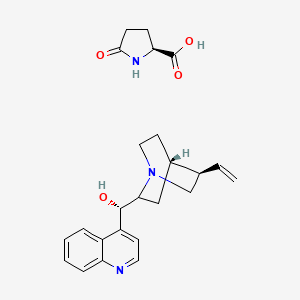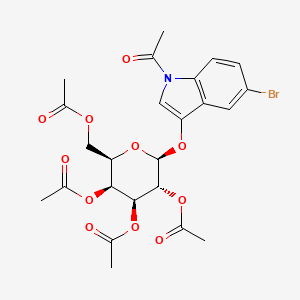
1H-Indole, 1-acetyl-5-bromo-3-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 1-acetyl-5-bromo-3-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)- is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1H-Indole, 1-acetyl-5-bromo-3-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)-, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of such complex indole derivatives typically involves optimized synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole, 1-acetyl-5-bromo-3-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)- can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid, while reduction can yield 1H-Indole, 1-acetyl-3-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)-.
Aplicaciones Científicas De Investigación
1H-Indole, 1-acetyl-5-bromo-3-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 1-acetyl-5-bromo-3-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)- involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, leading to biological effects. The bromine atom and the galactopyranosyl group may enhance its binding affinity and specificity to certain targets .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-carboxaldehyde: Another indole derivative with different functional groups.
1H-Indole-2-carboxylic acid: An indole derivative with a carboxylic acid group.
1H-Indole-3-acetic acid: A plant hormone with an indole ring.
Uniqueness
1H-Indole, 1-acetyl-5-bromo-3-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)- is unique due to the presence of the bromine atom and the galactopyranosyl group, which can impart distinct chemical and biological properties compared to other indole derivatives .
Propiedades
Número CAS |
102262-50-0 |
|---|---|
Fórmula molecular |
C24H26BrNO11 |
Peso molecular |
584.4 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6S)-6-(1-acetyl-5-bromoindol-3-yl)oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H26BrNO11/c1-11(27)26-9-19(17-8-16(25)6-7-18(17)26)36-24-23(35-15(5)31)22(34-14(4)30)21(33-13(3)29)20(37-24)10-32-12(2)28/h6-9,20-24H,10H2,1-5H3/t20-,21+,22+,23-,24-/m1/s1 |
Clave InChI |
YBAOMTBYVBNRHP-OYTPZHDJSA-N |
SMILES isomérico |
CC(=O)N1C=C(C2=C1C=CC(=C2)Br)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)N1C=C(C2=C1C=CC(=C2)Br)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


